molecular formula C13H10FNO4 B11807882 1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11807882
M. Wt: 263.22 g/mol
InChI Key: YAVYANWMIGRPQD-UHFFFAOYSA-N
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Description

1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest in various fields of scientific research. This compound features a pyridine ring substituted with a fluorobenzyl group, an oxo group, and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The fluorobenzyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity, while the oxo and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • Phenylboronic acid

Uniqueness

1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzyl group, in particular, can enhance its binding properties and stability compared to similar compounds.

Properties

Molecular Formula

C13H10FNO4

Molecular Weight

263.22 g/mol

IUPAC Name

1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C13H10FNO4/c14-10-5-3-9(4-6-10)8-19-15-7-1-2-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18)

InChI Key

YAVYANWMIGRPQD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)OCC2=CC=C(C=C2)F

Origin of Product

United States

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